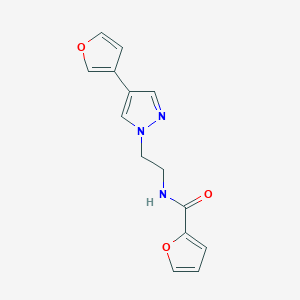

![molecular formula C21H18N4O4S2 B2925086 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate CAS No. 941958-91-4](/img/structure/B2925086.png)

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

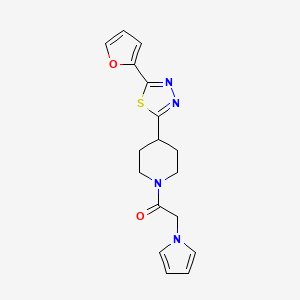

The compound “2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate” is a chemical compound with a complex structure. It contains a benzo[d]thiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzo[d]thiazole ring is a five-membered heterocyclic compound, which contains sulfur and nitrogen . The orientation of the thiazole ring towards the target site can be affected by substituents at position-2 and -4 .Aplicaciones Científicas De Investigación

Pharmaceutical Research: Antipsychotic Medication Development

This compound’s structure suggests potential use in the development of antipsychotic medications. The presence of a piperazine ring is notable, as it is found in compounds like olanzapine, which is used to treat schizophrenia and related psychoses . The benzo[d]thiazol moiety could contribute to binding affinity and selectivity towards neurotransmitter receptors, which is crucial in modulating psychoactive effects.

Anti-inflammatory Drug Synthesis

The benzo[d]thiazol component is structurally similar to molecules that have demonstrated anti-inflammatory properties. For instance, derivatives of benzo[d]thiazol have been synthesized and shown to inhibit COX enzymes, which play a significant role in the inflammatory process . This suggests that our compound could be a candidate for creating new anti-inflammatory drugs.

Cancer Therapeutics: Cytotoxicity Studies

Thiazole derivatives have been associated with antitumor and cytotoxic activities. The compound could be used in cancer research to study its cytotoxic effects on various cancer cell lines. Understanding its mechanism of action could lead to the development of novel cancer treatments .

Neuroprotective Agent Exploration

Given the structural complexity of the compound, it may have applications in neuroprotection. Thiazole derivatives have been known to exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases . Further research could explore its potential in safeguarding neuronal health.

Molecular Docking and Drug Design

The compound’s intricate structure makes it a suitable candidate for molecular docking studies. These studies can predict the compound’s interaction with various biological targets, which is a critical step in drug design and discovery processes. It could help identify potential binding sites and activity profiles .

Direcciones Futuras

Propiedades

IUPAC Name |

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 5-nitro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S2/c1-23-6-8-24(9-7-23)21-22-16-4-3-15(12-18(16)31-21)29-20(26)19-11-13-10-14(25(27)28)2-5-17(13)30-19/h2-5,10-12H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCNGMJENSDSPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

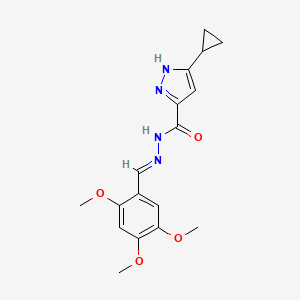

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dichlorobenzamide](/img/structure/B2925003.png)

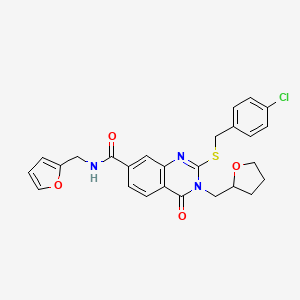

![5-Fluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2925004.png)

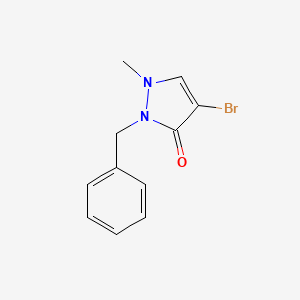

![N-(1-cyano-1,2-dimethylpropyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2925007.png)

![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2925010.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide](/img/structure/B2925012.png)

![2-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]indolizine](/img/structure/B2925013.png)

![6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2925016.png)

![10-[(E)-2-[(2,5-dimethoxyphenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2925019.png)

![5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2925023.png)